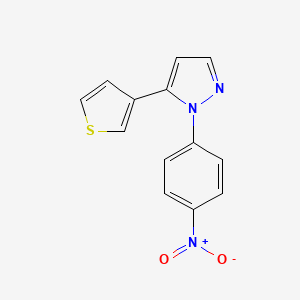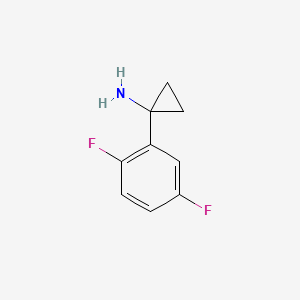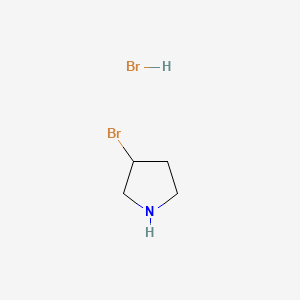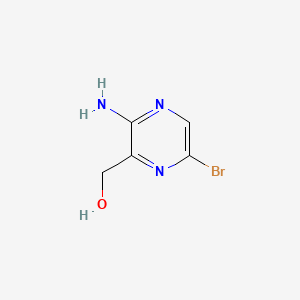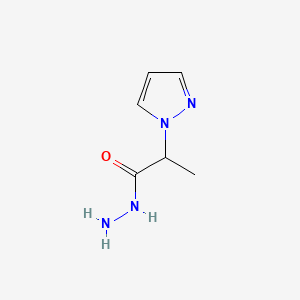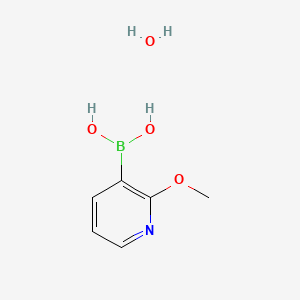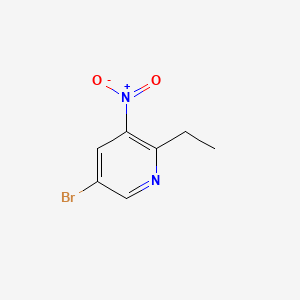
6-Aminomethyl-4-cyclobutyl-morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminomethyl-4-cyclobutyl-morpholin-3-one, also known as ABP-700, is a novel positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for various neurological and psychiatric disorders.
Mécanisme D'action
6-Aminomethyl-4-cyclobutyl-morpholin-3-one binds to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the brain. By binding to this receptor, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function. The exact mechanism of action of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one is still under investigation, but it is believed to involve both allosteric modulation and direct activation of the receptor (Wang et al., 2016).
Effets Biochimiques Et Physiologiques
In addition to its effects on cognitive function and memory, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been shown to have other biochemical and physiological effects. For example, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been found to increase the release of acetylcholine and dopamine in the brain, which may contribute to its therapeutic effects (Liu et al., 2019). 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has also been shown to have anti-inflammatory effects in animal models of neuroinflammation (Kaufman et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the function of this receptor in vitro and in vivo. However, one limitation of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one is its relatively short half-life, which may limit its effectiveness in certain experimental settings. In addition, the effects of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one may be influenced by factors such as age, sex, and genetic background, which should be taken into account when designing experiments (Liu et al., 2019).
Orientations Futures
For research on 6-Aminomethyl-4-cyclobutyl-morpholin-3-one include its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders, its role in modulating the immune system, and further studies on its mechanism of action.
Méthodes De Synthèse
The synthesis of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one involves several steps, including the preparation of the starting material, the cyclobutyl morpholine ring, and the introduction of the amino and methyl groups. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The synthesis of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been described in detail in a peer-reviewed publication (Wang et al., 2016).
Applications De Recherche Scientifique
6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been shown to have potential therapeutic applications for various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been found to improve cognitive function and memory in animal models of Alzheimer's disease (Buccafusco et al., 2018). In addition, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression (Liu et al., 2019).
Propriétés
Numéro CAS |
1217274-16-2 |
|---|---|
Nom du produit |
6-Aminomethyl-4-cyclobutyl-morpholin-3-one |
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.239 |
Nom IUPAC |
6-(aminomethyl)-4-cyclobutylmorpholin-3-one |
InChI |
InChI=1S/C9H16N2O2/c10-4-8-5-11(7-2-1-3-7)9(12)6-13-8/h7-8H,1-6,10H2 |
Clé InChI |
IRHBWDVFKYUCRN-UHFFFAOYSA-N |
SMILES |
C1CC(C1)N2CC(OCC2=O)CN |
Synonymes |
6-Aminomethyl-4-cyclobutyl-morpholin-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)
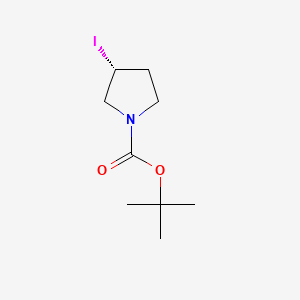
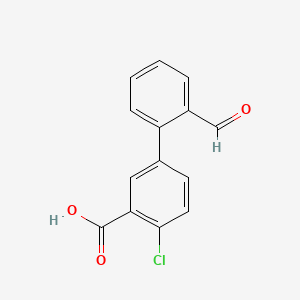
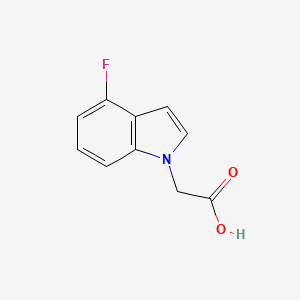
![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)
![tert-Butyl 4-(2'-oxospiro[cyclohexane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B582373.png)
![(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B582374.png)
